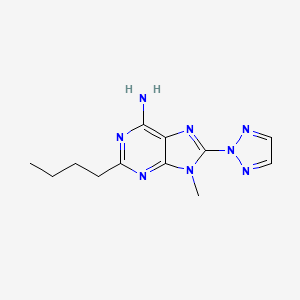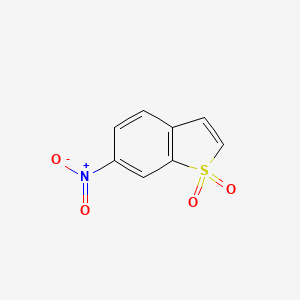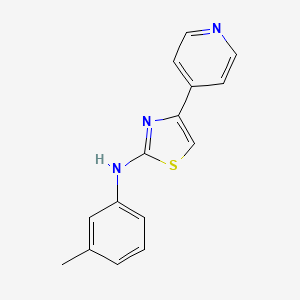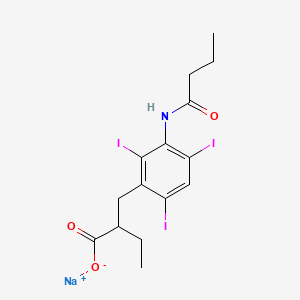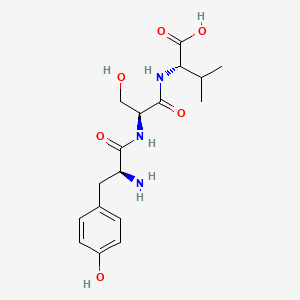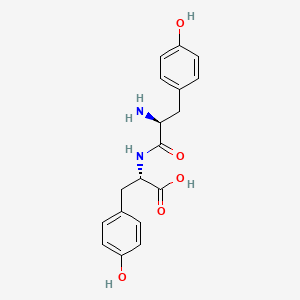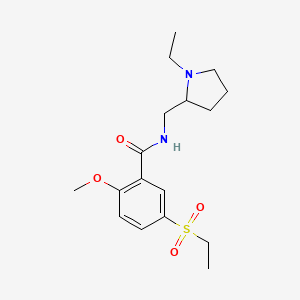
Sultoprid
Übersicht
Beschreibung
Sultopride is an atypical antipsychotic belonging to the benzamide chemical class. It is primarily used in Europe, Japan, and Hong Kong for the treatment of schizophrenia. Sultopride was launched by Sanofi-Aventis in 1976 and acts as a selective antagonist of the dopamine D2 and D3 receptors .
Wissenschaftliche Forschungsanwendungen
Sultoprid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzverbindung in Studien mit Dopaminrezeptor-Antagonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.
Medizin: Hauptsächlich zur Behandlung von Schizophrenie und anderen psychiatrischen Störungen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Antipsychotika und als Standard in pharmakologischen Assays verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Antagonisierung der Dopamin-D2- und D3-Rezeptoren. Diese Wirkung trägt zur Modulation des Dopaminspiegels im Gehirn bei, was für die Behandlung der Schizophrenie entscheidend ist. Darüber hinaus hat this compound eine Affinität zum Gamma-Hydroxybutyrat (GHB)-Rezeptor gezeigt, was zu seinen therapeutischen Wirkungen beitragen kann .
Wirkmechanismus
Target of Action
Sultopride, an atypical antipsychotic of the benzamide chemical class , primarily targets D2 and D3 dopamine receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins .
Mode of Action
Sultopride acts as a selective antagonist of D2 and D3 dopamine receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the D2 and D3 dopamine receptors. By blocking these receptors, Sultopride prevents dopamine from binding to these sites and exerting its typical effects.
Biochemical Pathways
The antagonistic action of Sultopride on D2-like dopamine receptors affects specific intracellular signaling pathways through coupling with G proteins . These pathways are involved in various physiological responses, including behavior, mood, and cognition. The exact downstream effects of these pathways are complex and depend on the specific cellular context and the balance of other signaling pathways in the cell.
Pharmacokinetics
For example, Sulpiride, a similar drug, has an oral bioavailability of 27 ± 9% and a terminal elimination half-life of about 10 hours . The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemische Analyse
Biochemical Properties
Sultopride interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .
Cellular Effects
Sultopride has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with D2-like dopamine receptors, affecting cell signaling pathways .
Molecular Mechanism
Sultopride exerts its effects at the molecular level by acting as an antagonist of the D2-like dopamine receptors . This interaction leads to changes in gene expression and cellular metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Sultoprid beinhaltet die Reaktion von 2-Methoxy-5-Ethylsulfonylbenzoesäuremethylester mit N-Ethyl-2-Aminomethylpyrrolidin. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von this compound ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sultoprid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amine umwandeln.
Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Sulfonyl- und Methoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Sultoprid wird oft mit anderen Benzamid-Antipsychotika wie Amisulprid und Sulpirid verglichen. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer Rezeptorbindungsaffinität und ihren pharmakokinetischen Profilen:
Amisulprid: Höhere Affinität zu D2- und D3-Rezeptoren im Vergleich zu this compound.
Sulpirid: Geringere Affinität zu D2- und D3-Rezeptoren im Vergleich zu this compound.
Einzigartigkeit: Das einzigartige Bindungsprofil von this compound und die zusätzliche Affinität zum GHB-Rezeptor unterscheiden es von anderen ähnlichen Verbindungen
Liste ähnlicher Verbindungen:
- Amisulprid
- Sulpirid
- Levosulpirid
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9 (hydrochloride) | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023627 | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53583-79-2 | |
| Record name | (±)-Sultopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sultopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULTOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sultopride?
A1: Sultopride primarily acts as a dopamine antagonist, exhibiting selectivity for dopamine D2 and D3 receptors. [] This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions, including mood, movement, and reward.
Q2: How does sultopride's dopamine antagonism differ from other antipsychotics?
A2: Some studies suggest that sultopride may preferentially act on dopamine receptors in specific brain regions like the mesolimbic system, as opposed to the nigrostriatal system. [] This selectivity could potentially explain its lower propensity for extrapyramidal side effects, such as movement disorders, compared to some other antipsychotics.
Q3: What are the downstream effects of sultopride's interaction with dopamine receptors?
A3: By blocking dopamine D2 receptors, sultopride can reduce dopaminergic neurotransmission. [] This action is thought to contribute to its antipsychotic effects, particularly in alleviating symptoms like agitation, hallucinations, and delusions. [, ]
Q4: How does the enantioselectivity of sultopride affect its activity?
A5: Sultopride exists as two enantiomers, (+)-sultopride and (-)-sultopride. The (-)-enantiomer demonstrates greater potency in blocking dopamine receptors compared to the (+)-enantiomer. [, ] This stereoselectivity suggests that the (-)-enantiomer likely drives the majority of its pharmacological effects.
Q5: What is the molecular formula and weight of sultopride?
A5: The molecular formula of sultopride is C15H23N3O4S, and its molecular weight is 341.43 g/mol.
Q6: Is there any spectroscopic data available for sultopride?
A6: While the provided research abstracts do not delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize the structure of compounds like sultopride.
Q7: How is sultopride absorbed and distributed in the body?
A8: Sultopride is well-absorbed after oral administration, with peak blood levels typically observed within 1-2 hours. [] It exhibits a relatively short half-life of approximately 3-5 hours and is distributed to various tissues, including the liver, kidney, and brain. [, ]
Q8: How is sultopride metabolized and excreted?
A9: Sultopride is primarily metabolized in the liver, with O-desmethyl sultopride and oxo-sultopride being the major metabolites identified in animal studies. [] It's excreted mainly through the kidneys, with a small portion eliminated in bile and feces. []
Q9: Does the metabolism of sultopride differ between species?
A10: Yes, interspecies differences exist in sultopride metabolism. Human metabolism appears limited, with a significant portion excreted unchanged in urine. [] Conversely, rats, rabbits, and dogs extensively metabolize sultopride, resulting in lower urinary excretion of the unchanged drug. []
Q10: How do the pharmacokinetics of sultopride enantiomers differ?
A11: While the pharmacokinetic profiles of (+)-sultopride and (-)-sultopride are generally similar, some studies observe slightly higher serum concentrations of (-)-sultopride following intravenous administration in rats and rabbits. []
Q11: What types of in vitro studies have been conducted to investigate the activity of sultopride?
A12: In vitro studies have explored sultopride's effects on dopamine release from rat striatal slices. [] These studies demonstrate that sultopride can influence both spontaneous and electrically evoked dopamine release, highlighting its interaction with dopaminergic neurotransmission.
Q12: Have there been any animal models used to study the effects of sultopride?
A13: Yes, rodent models have been extensively utilized. For instance, researchers have investigated the effects of sultopride on apomorphine-induced behaviors in mice, which provides insights into its antipsychotic properties. [, ] Additionally, studies on rats have assessed its impact on prolactin secretion. [, ]
Q13: Has the efficacy of sultopride been evaluated in clinical trials?
A14: Yes, numerous clinical trials have explored the efficacy of sultopride in various psychiatric disorders, primarily schizophrenia and other conditions characterized by agitation and psychotic features. [, , , , , , , , , ]
Q14: Are there any known drug interactions with sultopride?
A14: While this Q&A primarily focuses on the scientific research surrounding sultopride and avoids discussing potential drug interactions, it's important to note that such interactions can occur. Consulting comprehensive drug databases, medical literature, and healthcare professionals remains crucial for obtaining the most up-to-date and relevant information regarding potential drug interactions.
Q15: What analytical methods are commonly employed to quantify sultopride levels?
A17: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying sultopride concentrations in biological samples like plasma, red blood cells, and urine. [, ] This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic and drug monitoring studies.
Q16: Are there alternative methods for measuring sultopride levels?
A18: Besides HPLC, researchers have developed enzyme immunoassays (EIA) for measuring sultopride levels in serum. [] These assays provide a rapid and convenient alternative for monitoring sultopride concentrations in clinical settings.
Q17: What resources are available for researchers studying sultopride?
A17: A wealth of scientific literature, including published research articles, review papers, and conference proceedings, provides valuable information on sultopride. Online databases such as PubMed, ScienceDirect, and Google Scholar facilitate access to this vast knowledge base. Additionally, research institutions, universities, and pharmaceutical companies involved in drug discovery and development often possess specialized expertise and resources for studying compounds like sultopride.
Q18: When was sultopride first synthesized and introduced as a therapeutic agent?
A20: While the exact date of its initial synthesis is unclear from the provided abstracts, sultopride emerged as a therapeutic agent in the late 1960s and early 1970s, with early studies conducted in France investigating its potential in treating various psychiatric conditions. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)
